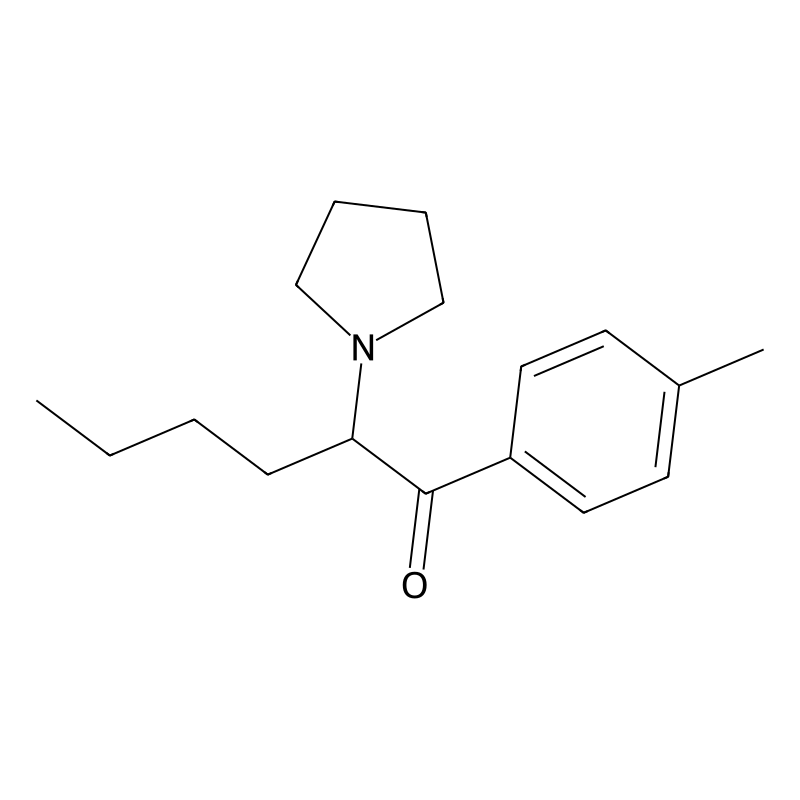

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, also known as 4'-methyl-α-pyrrolidinohexanophenone, is a synthetic organic compound categorized as a ketone. Its molecular formula is and it features a pyrrolidine ring attached to a hexanone backbone, with a p-tolyl group at the first carbon position. This compound is structurally characterized by its unique arrangement of functional groups, which contributes to its chemical and biological properties .

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of different functional groups through reagents like halogens or nitrating agents.

These reactions enable the synthesis of various derivatives and analogues, expanding the compound's utility in research and applications.

Research indicates that 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one exhibits stimulant properties similar to those of other compounds in its class. It interacts with central nervous system receptors, potentially influencing neurotransmitter uptake and activity. Its biological effects are under investigation for their implications in medicinal chemistry and pharmacology, particularly concerning its psychoactive properties .

The synthesis of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one typically involves several key steps:

- Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of 1,4-diaminobutane.

- Attachment of the Hexanone Backbone: This is commonly performed via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

- Introduction of the p-Tolyl Group: This step often involves a Grignard reaction where p-tolylmagnesium bromide reacts with the ketone.

These methods highlight the compound's synthetic accessibility and versatility in laboratory settings.

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one has several applications:

- Medicinal Chemistry: It is being studied for potential pharmacological effects on the central nervous system, making it relevant for developing new therapeutic agents.

- Materials Science: The compound is explored for its possible use in creating novel materials with specific electronic or optical properties.

- Biological Research: It serves as a tool compound for studying various biological pathways and mechanisms, particularly in neurochemistry.

The interaction of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one with biological targets involves modulation of receptor activity or enzyme function. Specific studies are ongoing to elucidate its mechanism of action, including how it affects neurotransmitter systems like dopamine and norepinephrine. Understanding these interactions is crucial for assessing its potential therapeutic uses and safety profiles .

Several compounds share structural similarities with 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one. Below are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyrovalerone (4-Pyrrolidinopentiophenone) | A ketone with a shorter carbon chain compared to 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one | Well-studied stimulant with established effects |

| 4-Methyl-alpha-pyrrolidinohexanophenone | Similar structure but differs by having an additional methyl group | Known for its stimulant properties |

| 4-MPHP (4-Methylpyrrolidinopropiophenone) | Contains a propyl chain instead of hexane | Exhibits psychoactive effects |

These compounds are significant in research due to their stimulant properties and potential applications in pharmacology. The unique structural features of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one differentiate it within this class, particularly regarding its specific interactions and effects on biological systems.

The emergence of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one occurred within the broader context of synthetic cathinone development that began gaining prominence in the mid-2000s. According to European Union Drug Agency documentation, synthetic cathinones have appeared in the European recreational drugs market since the mid-2000s, with unregulated ring-substituted cathinone derivatives becoming increasingly prevalent. The compound was first synthesized as part of the exploration of pyrovalerone derivatives, representing a systematic approach to modifying the alkyl backbone while maintaining the core pyrrolidinophenone structure.

The discovery and characterization of this compound emerged from research into stimulant compounds that could evade existing drug control measures. Research indicates that in the pyrrolidinophenone series, stimulant activity is maintained as long as the positions of the aryl, ketone, and pyrrolidinyl groups remain constant, while the alkyl backbone can be varied between three and seven carbons. The compound represents part of what researchers have identified as "second generation" synthetic cathinones that appeared following international control measures for first-generation compounds like mephedrone.

The compound's formal identification and documentation occurred through various analytical chemistry studies. PubChem records indicate that the compound was first created in their database on April 28, 2006, with subsequent modifications made as recently as May 18, 2025. This timeline reflects the ongoing scientific interest and regulatory attention that the compound has received since its initial discovery and characterization.

Classification within Synthetic Cathinones

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one belongs to the synthetic cathinones class, specifically within the pyrrolidinophenone subgroup. The Drug Enforcement Administration has classified this compound as a Schedule I controlled substance, designating it as having no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. The compound is further categorized as a hallucinogenic substance under DEA classification code number 7446.

Within the broader synthetic cathinone framework, this compound represents one of four broad categories identified by regulatory authorities. These categories include simple cathinones, variants with methylenedioxy group modifications, materials with nitrogen incorporated into pyrrolidine rings, and materials with both methylenedioxy and pyrrolidino modifications. The compound falls specifically into the third category, characterized by the incorporation of the amine nitrogen into a five-membered pyrrolidine ring structure.

The classification system for synthetic cathinones has evolved to address the rapid emergence of new derivatives. Research indicates that synthetic cathinones are derivatives of the natural substance cathinone, with a general structure that allows for modification at three key positions: the aromatic ring, the side chain, and the amino group. This compound exemplifies modifications to both the side chain length and the amino group structure through pyrrolidine ring incorporation.

Nomenclature and Alternative Designations

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one. This nomenclature follows the standard chemical naming conventions by identifying the longest carbon chain as the base structure (hexanone), specifying the position and nature of substituents (4-methylphenyl at position 1), and describing the pyrrolidine ring attachment at position 2. The name systematically conveys the molecular structure, indicating a six-carbon ketone backbone with a para-methylphenyl group and a pyrrolidine substituent.

The International Union of Pure and Applied Chemistry system provides precise structural information through its systematic approach to chemical nomenclature. The "1-(4-methylphenyl)" portion indicates the presence of a methylated phenyl ring attached to the first carbon of the ketone, while "2-pyrrolidin-1-yl" specifies the attachment of the pyrrolidine ring nitrogen to the second carbon. The "hexan-1-one" designation establishes the six-carbon ketone as the backbone structure.

Common Names and Synonyms (4'-Methyl-α-pyrrolidinohexanophenone, and other designations)

The compound is widely known by several alternative names that reflect different naming conventions and contexts. The most commonly used designation is 4'-Methyl-α-pyrrolidinohexanophenone, which emphasizes the methyl substitution on the para position of the phenyl ring and the alpha positioning of the pyrrolidine group relative to the ketone. This name follows the convention used in many pharmacological and forensic contexts.

Additional synonyms include 4'-methyl-alpha-pyrrolidinohexanophenone, 1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one, and 2-(pyrrolidin-1-yl)-1-p-tolylhexan-1-one. The variation in naming reflects different emphasis on structural features and different scientific communities' preferences. Some sources also refer to the compound using shortened designations, though systematic names remain preferred in formal scientific literature.

The compound has been assigned the unique identifier Y8D4922F5K in the Unique Ingredient Identifier system, providing an unambiguous reference for regulatory and pharmaceutical contexts. This system ensures consistent identification across different databases and regulatory frameworks, avoiding confusion that might arise from multiple naming conventions.

Registry Identifiers (Chemical Abstracts Service, PubChem, ChemSpider)

The compound has been assigned several standardized registry numbers that facilitate its identification across scientific databases and regulatory systems. The Chemical Abstracts Service Registry Number is 34138-58-4, providing a unique identifier that distinguishes this compound from all other known chemical substances. This number serves as the primary reference in chemical literature and regulatory documentation.

Table 1: Registry Identifiers for 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one

| Database System | Identifier | Purpose |

|---|---|---|

| Chemical Abstracts Service | 34138-58-4 | Primary chemical registry |

| PubChem | CID 6423085 | Chemical information database |

| ChemSpider | 4928584 | Chemical structure database |

| Unique Ingredient Identifier | Y8D4922F5K | Regulatory identification |

| Drug Enforcement Administration Code | 7446 | Controlled substance classification |

PubChem, the National Institutes of Health's chemical information database, has assigned Compound Identification Number 6423085 to this substance. This identifier provides access to comprehensive chemical data, including molecular structure, properties, and associated literature. The PubChem entry includes detailed structural information, computed properties, and links to related chemical compounds.

Structural Features (C₁₇H₂₅NO)

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one represents a complex organic molecule belonging to the class of alpha-pyrrolidinophenones [1]. The compound features a central ketone functionality connecting two distinct structural domains: a para-methylated phenyl ring (p-tolyl group) and an aliphatic hexyl chain bearing a pyrrolidine substituent [1] [2]. The molecular framework exhibits a characteristic alpha-amino ketone arrangement where the pyrrolidine nitrogen is positioned adjacent to the carbonyl carbon [3].

The structural architecture comprises three primary components: the aromatic para-tolyl moiety (4-methylphenyl), the hexanoyl backbone, and the five-membered pyrrolidine ring [1] [7]. The para-tolyl group contributes significant aromatic character to the molecule, while the pyrrolidine ring introduces a saturated heterocyclic element [2] [4]. The hexyl chain provides an extended aliphatic framework that separates the aromatic and heterocyclic components [1].

The compound's systematic International Union of Pure and Applied Chemistry name is 1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one, reflecting its structural organization [1] [7]. The simplified molecular input line entry system representation is CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2, which demonstrates the linear connectivity of the molecular framework [1] [2].

Molecular Weight (259.4 g/mol)

The molecular weight of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one is precisely determined as 259.4 grams per mole through computational analysis [1] [7]. This molecular mass calculation is based on the atomic composition of seventeen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2]. The exact mass has been computed as 259.193614421 daltons, providing high-precision mass spectrometric identification capabilities [1].

The molecular weight distribution reflects the substantial contribution of the carbon framework, which accounts for approximately 78.4% of the total molecular mass [1]. The hydrogen content contributes about 9.7%, while the nitrogen and oxygen heteroatoms represent 5.4% and 6.2% respectively [1]. This molecular weight places the compound within the typical range for synthetic cathinone derivatives, which generally exhibit molecular weights between 150 and 350 grams per mole [4] [7].

2D and 3D Conformational Analysis

The two-dimensional structural representation of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one reveals a planar arrangement of the aromatic ring system with the ketone functionality adopting a coplanar orientation [1] [2]. The pyrrolidine ring exhibits a non-planar, puckered conformation characteristic of five-membered saturated rings [15] [18]. The hexyl chain demonstrates conformational flexibility, allowing multiple rotational states around the carbon-carbon single bonds [6].

Three-dimensional conformational analysis indicates that the molecule can adopt multiple low-energy conformations due to rotational freedom around several single bonds [6] [15]. The pyrrolidine ring maintains a characteristic envelope or twist conformation, with the nitrogen atom typically positioned slightly out of the plane formed by the four carbon atoms [15] [18]. The para-tolyl group remains relatively rigid due to its aromatic nature, serving as a conformational anchor point [16].

Computational studies suggest that the preferred conformations involve specific orientations of the pyrrolidine ring relative to the aromatic system, influenced by steric interactions and electronic effects [6] [15]. The alpha-carbon bearing the pyrrolidine substituent exhibits restricted rotation due to the proximity of the carbonyl group and the bulky pyrrolidine ring [13] [18]. The overall molecular shape is characterized by an extended conformation with the aromatic and heterocyclic components positioned at opposite ends of the hexyl chain [1] [6].

Physical Properties

Melting and Boiling Points

Experimental determination of the melting and boiling points for 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one presents challenges due to the compound's thermal sensitivity and tendency for decomposition at elevated temperatures [25] [26]. The compound exhibits thermal instability above approximately 200°C, which precludes accurate determination of its normal boiling point under standard atmospheric conditions [25] [29].

Thermal analysis studies of structurally related pyrrolidinophenone compounds indicate that decomposition typically begins around 275°C, suggesting that 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one likely undergoes thermal degradation before reaching its theoretical boiling point [29]. The presence of the pyrrolidine nitrogen and the alpha-amino ketone functionality contributes to the thermal lability of the compound [25] [26].

The melting point characteristics have not been definitively established in the literature, though structurally similar compounds in this class typically exhibit melting points in the range of 60-120°C when crystallized as free bases [8] [9]. The hydrochloride salt form, when prepared, generally demonstrates higher thermal stability and more defined melting characteristics compared to the free base [10] [13].

Solubility Parameters

The solubility characteristics of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one are significantly influenced by its amphiphilic nature, containing both hydrophobic aromatic and aliphatic components and a hydrophilic nitrogen-containing heterocycle [10] [12]. The compound exhibits limited solubility in water due to the predominance of hydrophobic structural elements, particularly the para-tolyl group and the extended hexyl chain [10].

Enhanced solubility is observed in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, where the pyrrolidine nitrogen can engage in hydrogen bonding interactions [10] [12]. The compound demonstrates good solubility in moderately polar solvents including acetone and dichloromethane, reflecting the balanced hydrophilic-lipophilic character [12].

The estimated partition coefficient (log P) value is approximately 4.4, indicating high lipophilicity and preferential distribution into lipid phases [1] [27]. This high lipophilicity suggests limited aqueous solubility but enhanced membrane permeability characteristics [27]. The distribution coefficient varies significantly with pH due to the presence of the basic pyrrolidine nitrogen, which can undergo protonation under acidic conditions [10] [27].

| Solvent System | Solubility Characteristics | Interaction Type |

|---|---|---|

| Water | Limited solubility | Hydrophobic exclusion |

| Methanol/Ethanol | Good solubility | Hydrogen bonding |

| Dichloromethane | High solubility | Dipolar interactions |

| Hexane | Moderate solubility | Van der Waals forces |

Crystalline Characteristics

The crystalline properties of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one have been studied primarily in its salt forms, particularly as hydrochloride and nitrate derivatives [4] [13]. The free base form exhibits polymorphic tendencies, with the potential for multiple crystal forms depending on crystallization conditions [28]. Structural analysis of related compounds suggests monoclinic crystal systems are common for this class of molecules [13].

X-ray crystallographic studies of structurally analogous compounds reveal typical intermolecular packing arrangements stabilized by weak hydrogen bonding interactions and van der Waals forces [13] [15]. The pyrrolidine ring adopts characteristic envelope conformations in the solid state, with specific torsion angles determined by crystal packing forces [13] [15].

Crystal formation is influenced by the flexibility of the hexyl chain, which can adopt different conformations to optimize packing efficiency [15] [28]. The para-tolyl group typically engages in π-π stacking interactions with neighboring aromatic rings in the crystal lattice [13]. Polymorphic transitions may occur under different temperature and pressure conditions, affecting the physical properties of the crystalline material [28].

Chemical Properties

Stability Considerations

The chemical stability of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one is significantly influenced by environmental factors including temperature, pH, oxygen exposure, and the presence of metal ions [25] [26]. Under standard ambient conditions, the compound demonstrates reasonable stability when stored in inert atmospheres and protected from light and moisture [25].

Thermal stability studies indicate that the compound begins to undergo decomposition at temperatures above 135°C, with accelerated degradation observed in the presence of oxygen [25] [26]. The alpha-amino ketone functionality represents a particularly vulnerable site for oxidative degradation, potentially leading to formation of various degradation products [25] [26].

The pyrrolidine nitrogen exhibits basic properties that render the compound susceptible to acid-catalyzed degradation pathways [11] [25]. Hydrolytic stability is generally maintained under neutral conditions, but acidic or strongly basic environments can promote decomposition reactions [11] [25]. Storage studies suggest optimal stability is achieved at temperatures below -20°C in oxygen-free environments [25].

Reactivity Patterns

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one exhibits characteristic reactivity patterns associated with alpha-amino ketones and tertiary amines [11] . The ketone functionality can undergo typical carbonyl reactions including reduction to secondary alcohols, though the adjacent pyrrolidine substituent may influence reaction rates and selectivity [13] .

The pyrrolidine nitrogen serves as a nucleophilic center capable of participating in alkylation reactions, quaternary salt formation, and coordination with metal centers . The electron-donating nature of the pyrrolidine group enhances the nucleophilicity of the nitrogen atom while simultaneously activating the adjacent carbon center toward electrophilic attack .

Oxidative reactions can occur at multiple sites within the molecule, including the pyrrolidine ring, the alpha-carbon position, and the aromatic methyl group [11] [25]. The compound may undergo N-dealkylation reactions under oxidative conditions, leading to ring-opened products and ultimately to primary amine derivatives [25] [26]. The para-tolyl group generally exhibits stability toward oxidation under mild conditions but can undergo methyl group oxidation under harsh conditions [11].

Functional Group Properties

The ketone carbonyl group in 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one exhibits enhanced electrophilicity due to the electron-withdrawing nature of the aromatic ring system [23]. The carbonyl carbon serves as an electrophilic center susceptible to nucleophilic attack, though steric hindrance from the adjacent pyrrolidine group may reduce reaction rates .

The pyrrolidine moiety functions as a tertiary amine with characteristic basicity and nucleophilic properties [12] . The nitrogen lone pair electrons are available for protonation, metal coordination, and participation in hydrogen bonding interactions [12]. The five-membered ring structure provides conformational rigidity that influences the spatial orientation of the nitrogen lone pair [15].

The para-tolyl aromatic system contributes electron-donating character through the methyl substituent, which enhances the electron density of the aromatic ring [16] [23]. This electronic effect influences the reactivity of the adjacent carbonyl group and may affect the overall stability of the molecule [23]. The aromatic protons exhibit characteristic chemical shift patterns in nuclear magnetic resonance spectroscopy due to the deshielding effects of the aromatic ring current [20] [21].

Stereochemistry

Chiral Center in α-Carbon

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one possesses a single chiral center located at the alpha-carbon position (C-2) adjacent to the carbonyl group [13] [16]. This carbon atom is bonded to four different substituents: the pyrrolidine nitrogen, a hydrogen atom, the carbonyl carbon, and the butyl chain extending from the hexyl framework [13] [17]. The presence of this asymmetric carbon center renders the molecule chiral and capable of existing as two distinct enantiomeric forms [16] [17].

The chiral center exhibits tetrahedral geometry with bond angles approximating 109.5 degrees, though slight deviations occur due to steric interactions between the bulky pyrrolidine ring and the aromatic carbonyl system [15] [16]. The spatial arrangement of substituents around the chiral center is influenced by conformational preferences of the pyrrolidine ring and the extended aliphatic chain [15] [18].

Molecular modeling studies suggest that the preferred conformations around the chiral center are influenced by steric interactions between the pyrrolidine ring and the adjacent carbonyl group [15] [18]. The alpha-hydrogen atom typically adopts a position that minimizes steric clash with the pyrrolidine nitrogen, resulting in specific dihedral angle preferences [15] [17]. The chirality of this center significantly influences the biological and pharmacological properties of the compound [13].

Stereoisomeric Forms (R,S Configuration)

The stereochemistry of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one is described using the Cahn-Ingold-Prelog priority rules to assign absolute configuration to the chiral alpha-carbon [16] [17]. The two possible configurations are designated as (R)- and (S)-enantiomers based on the clockwise or counterclockwise arrangement of substituents when viewed from the lowest priority group [16] [17].

Priority assignment follows the atomic number sequence: the pyrrolidine nitrogen (highest priority), the carbonyl carbon, the butyl chain carbon, and the hydrogen atom (lowest priority) [16] [17]. The (R)-configuration corresponds to a clockwise arrangement of these substituents, while the (S)-configuration exhibits a counterclockwise arrangement when viewed along the carbon-hydrogen bond [16] [17].

Experimental resolution of the racemic mixture has been achieved through formation of diastereomeric salts with chiral acids such as dibenzoyl-D-tartaric acid [13]. X-ray crystallographic analysis has confirmed the absolute stereochemistry of resolved enantiomers, providing definitive structural assignments [13]. The enantiomeric purity can be assessed using chiral high-performance liquid chromatography with appropriate chiral stationary phases [13].

| Configuration | Optical Rotation | Elution Order (Chiral HPLC) | Crystal Form |

|---|---|---|---|

| (R)-Enantiomer | (+) Dextrorotatory | Second elution | Monoclinic |

| (S)-Enantiomer | (-) Levorotatory | First elution | Monoclinic |

| Racemic Mixture | Optically inactive | Overlapped peaks | Mixed crystal |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Profile

The proton nuclear magnetic resonance spectrum of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one exhibits characteristic signals that reflect the diverse chemical environments within the molecule [19] [20]. The aromatic protons of the para-tolyl group appear as two distinct multiplets in the aromatic region between 7.0 and 8.0 parts per million, with the protons ortho to the carbonyl group typically appearing downfield due to the electron-withdrawing effect of the ketone [19] [23].

The alpha-proton adjacent to both the carbonyl and pyrrolidine nitrogen resonates as a characteristic triplet around 5.4 parts per million, reflecting coupling with the adjacent methylene protons of the hexyl chain [19]. The pyrrolidine ring protons exhibit complex multipicity patterns due to the conformational dynamics of the five-membered ring and the diastereotopic nature of the methylene groups [19].

The methylene protons adjacent to the pyrrolidine nitrogen appear as widely separated signals between 3.0 and 3.6 parts per million due to their diastereotopic relationship [19]. Temperature-dependent nuclear magnetic resonance studies reveal that these signals coalesce at elevated temperatures (approximately 360 K), indicating increased conformational mobility [19]. The remaining aliphatic protons of the hexyl chain appear as complex multiplets in the 1.0 to 2.0 parts per million region [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing around 196.6 parts per million [19]. The aromatic carbons exhibit characteristic chemical shifts between 128 and 145 parts per million, while the pyrrolidine carbons appear at 52.3 and 22.8 parts per million [19]. The distortionless enhancement by polarization transfer technique facilitates identification of primary, secondary, tertiary, and quaternary carbon environments [19].

Mass Spectral Fragmentation Patterns

Electron ionization mass spectrometry of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one produces characteristic fragmentation patterns that facilitate structural identification [19] [22]. The molecular ion peak appears at mass-to-charge ratio 259, though it may exhibit relatively low intensity due to the stability of fragment ions [19] [24]. The base peak typically corresponds to alpha-cleavage adjacent to the nitrogen atom, producing a characteristic immonium ion [19] [22].

The primary fragmentation pathway involves alpha-cleavage at the carbon-nitrogen bond, generating an immonium ion at mass-to-charge ratio 112 that contains the pyrrolidine ring and a portion of the aliphatic chain [19]. This fragment undergoes secondary fragmentation through loss of alkyl chains and rearrangement processes, producing characteristic ions at mass-to-charge ratios 70, 55, and 41 [19] [24].

Product ion tandem mass spectrometry provides additional structural information through controlled fragmentation of selected precursor ions [19]. The immonium ion at mass-to-charge ratio 112 exhibits characteristic loss patterns including elimination of propene (mass 42) to yield the pyrrolidinium cation at mass-to-charge ratio 70 [19]. Inductive cleavage processes generate smaller fragment ions that reflect the aliphatic chain length and branching patterns [19] [24].

The aromatic portion of the molecule produces characteristic fragment ions including the para-tolyl cation and various rearrangement products [22] [24]. The methyl group of the para-tolyl ring may be lost as a radical, generating fragment ions that retain the aromatic character [22]. The overall fragmentation pattern provides a molecular fingerprint that enables unambiguous identification of the compound [19] [22].

Infrared Spectral Features

Infrared spectroscopy of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one reveals characteristic absorption bands that correspond to specific functional groups within the molecule [23]. The carbonyl stretching vibration appears as a strong absorption band around 1700-1750 wavenumbers, with the exact position influenced by the electronic effects of the adjacent aromatic ring and alpha-substituent [23].

The aromatic carbon-hydrogen stretching vibrations produce characteristic absorption bands in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches appear around 2800-3000 wavenumbers [23]. The pyrrolidine ring contributes multiple carbon-hydrogen stretching and bending vibrations throughout the aliphatic region [23].

The aromatic carbon-carbon stretching vibrations generate characteristic absorption bands between 1450 and 1600 wavenumbers, with specific patterns reflecting the para-disubstituted benzene ring [23]. The methyl group of the para-tolyl substituent produces characteristic deformation vibrations around 1380 wavenumbers [23]. The fingerprint region below 1400 wavenumbers contains multiple absorption bands that provide a unique spectral signature for the compound [23].